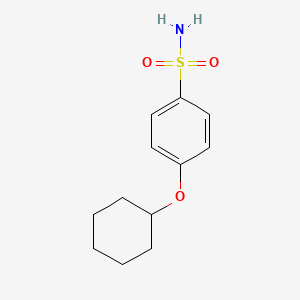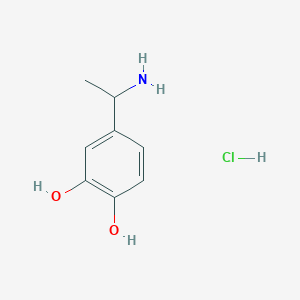
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of catecholamines and is structurally related to dopamine, a crucial neurotransmitter in the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with catechol (benzene-1,2-diol).
Alkylation: Catechol undergoes alkylation with ethylene oxide to form 4-(2-hydroxyethyl)benzene-1,2-diol.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of catechol are alkylated and aminated using industrial reactors.
Purification: The product is purified through crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Catechol derivatives.
Substitution: Various substituted catecholamines.
科学的研究の応用
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride involves its interaction with various molecular targets:
Neurotransmission: It acts as a neurotransmitter or neuromodulator, influencing the release and uptake of other neurotransmitters.
Receptor Binding: It binds to specific receptors in the nervous system, modulating their activity.
Enzymatic Pathways: It is involved in enzymatic pathways that regulate neurotransmitter synthesis and degradation.
類似化合物との比較
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is similar to other catecholamines such as dopamine, norepinephrine, and epinephrine. it has unique properties that make it distinct:
Dopamine: Similar in structure but differs in its specific receptor interactions and physiological effects.
Norepinephrine: Shares structural similarities but has different roles in the nervous system.
Epinephrine: Also structurally related but functions primarily as a hormone.
List of Similar Compounds
- Dopamine
- Norepinephrine
- Epinephrine
- 4-(2-Aminoethyl)benzene-1,2-diol
特性
分子式 |
C8H12ClNO2 |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
4-(1-aminoethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5(9)6-2-3-7(10)8(11)4-6;/h2-5,10-11H,9H2,1H3;1H |
InChIキー |
ADHGDXNNKUAUKE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


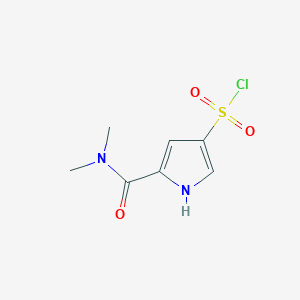
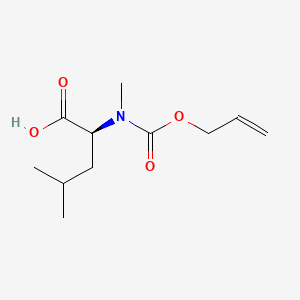

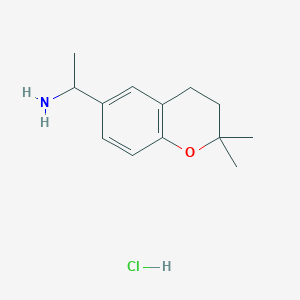


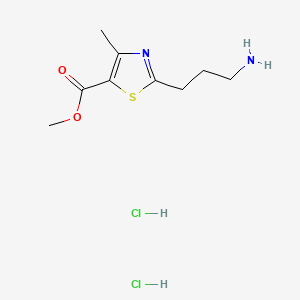
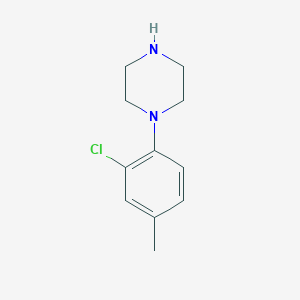
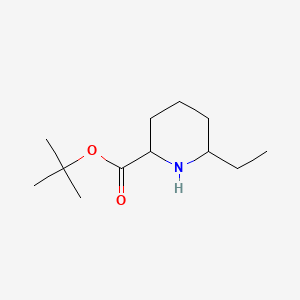
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
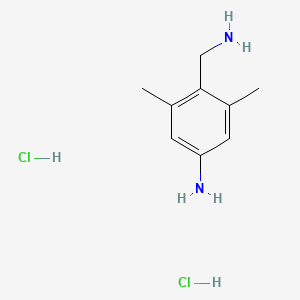
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
